molecular formula C7H14ClNO B6163364 octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers CAS No. 2703782-01-6

octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers

Cat. No.: B6163364
CAS No.: 2703782-01-6
M. Wt: 163.6
InChI Key:
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Description

Octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.6. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring, and it exists as a mixture of diastereomers. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers, involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the fused ring structure. Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers, has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Octahydropyrano[2,3-c]pyrrole hydrochloride, Mixture of diastereomers, can be compared with other similar compounds, such as:

    Tetrahydropyrano[2,3-c]pyrrole: This compound has a similar fused ring structure but lacks some of the hydrogen atoms present in octahydropyrano[2,3-c]pyrrole.

    Hexahydropyrano[2,3-c]pyrrole: Another similar compound with a different degree of hydrogenation. The uniqueness of octahydropyrano[2,3-c]pyrrole hydrochloride lies in its specific structure and the mixture of diastereomers, which can lead to distinct chemical and biological properties.

Properties

CAS No.

2703782-01-6

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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